molecular formula C14H7ClF3NNaO5 B1665446 Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate CAS No. 62476-59-9

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate

Cat. No.: B1665446
CAS No.: 62476-59-9
M. Wt: 384.64 g/mol
InChI Key: QXAZDGYEGDUJIO-UHFFFAOYSA-N
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Description

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate is a herbicide used to control annual broad-leaved weeds. It is highly soluble in water and many organic solvents, and it is volatile. This compound is moderately persistent in soil systems and can be very persistent in aquatic systems. It has moderate mammalian toxicity and is recognized as an irritant. This compound is moderately toxic to birds, honeybees, and most aquatic organisms but relatively non-toxic to earthworms .

Mechanism of Action

Target of Action

Acifluorfen-sodium primarily targets the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis in plants .

Mode of Action

Acifluorfen-sodium acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the synthesis of chlorophyll, thereby affecting the plant’s ability to carry out photosynthesis . The disruption of this vital process leads to the death of the plant, making Acifluorfen-sodium an effective herbicide .

Biochemical Pathways

The primary biochemical pathway affected by Acifluorfen-sodium is the chlorophyll biosynthesis pathway . By inhibiting protoporphyrinogen oxidase, Acifluorfen-sodium prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the production of chlorophyll . This disruption leads to a downstream effect of preventing photosynthesis, a vital process for plant growth and survival .

Pharmacokinetics

It is known to be highly soluble in water , which can influence its distribution and elimination. Its solubility suggests that it could be readily absorbed and distributed in the environment .

Result of Action

The primary result of Acifluorfen-sodium’s action is the death of the plant due to the disruption of photosynthesis . By inhibiting chlorophyll synthesis, the plant is unable to produce the energy it needs to grow and survive . This makes Acifluorfen-sodium effective against a broad range of weeds .

Action Environment

The action of Acifluorfen-sodium can be influenced by environmental factors. It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems . These properties suggest that the environment can significantly influence the action, efficacy, and stability of Acifluorfen-sodium .

Preparation Methods

The preparation of acifluorfen-sodium involves an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. The intermediate product is then hydrolyzed using hydrobromic acid in acetic acid as the solvent . Industrial production methods often involve salification, condensation, acidification, and nitrification processes .

Chemical Reactions Analysis

Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid and acetic acid. Major products formed from these reactions include intermediates used in the synthesis of other herbicides .

Properties

CAS No.

62476-59-9

Molecular Formula

C14H7ClF3NNaO5

Molecular Weight

384.64 g/mol

IUPAC Name

sodium;5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate

InChI

InChI=1S/C14H7ClF3NO5.Na/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21;/h1-6H,(H,20,21);

InChI Key

QXAZDGYEGDUJIO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O.[Na]

Appearance

Solid powder

boiling_point

100 °C /47% WATER SOLUTION/

Color/Form

Dry form is light yellow
White powder
Yellow;  as aqueous solution yellow to brown
Dark liquid (40% active ingredient)

density

1.26 at 23 °C /TECHNICAL 47% WATER SOLUTION/

melting_point

124-125 °C

62476-59-9

physical_description

Acifluorfen sodium salt is a white powder. Melting point 255- 257°F (124-125°C). Irritates skin and eyes. Used as a herbicide.

Pictograms

Corrosive; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

50594-66-6 (Parent)

shelf_life

Stable in acid and alkaline media, pH 3 to pH 9 (40 °C). /Acifluorfen/

solubility

In octanol 5.37, methanol 64.15, hexane <5X10-5 (all in g/100 mL, 25 °C)
Acetone >50%;  benzene 1%;  chloroform <1%;  carbon tetrachloride <1%;  dimethyl formamide >50%;  dimethyl sulfoxide >50%;  ethanol >50%;  ethyl acetate >50%;  hexane <1%;  methanol >50%;  methylene chloride <1%;  xylene <1%. (all at 25 °C)
In water (unbuffered) 62.07, (pH 7) 60.81, (pH 9) 60.7 (all in g/100 g, 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate
5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid
acifluorfen
acifluorfen, calcium salt
acifluorfen, potassium salt
acifluorfen, sodium salt
Blazer
RH 6201
RH-6201
scifluorfen

vapor_pressure

1.3X10-3 mPa.

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(2-Chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid (1.7 g, 0.0047 mole) is dissolved in methanol (25 ml) and sodium hydroxide (4.7 ml of 1 N NaOH in methanol, 0.0047 mole) is added rapidly. The solvent is then removed in vacuo to give 1.9 g of product that decomposes at 217° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
product

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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